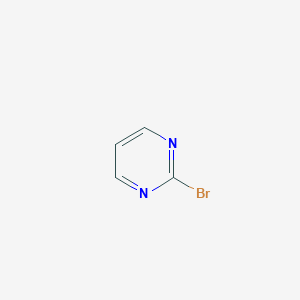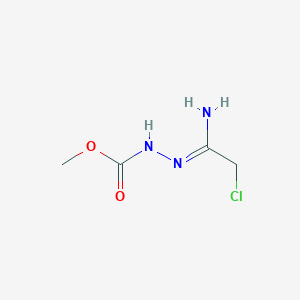
Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves complex chemical reactions, often starting from simpler molecules that are modified through various chemical processes. For instance, the synthesis of 1-acyl-1,2-bis(methylsulfonyl)-2-(2-chloroethyl)hydrazines, which are conceptually similar to the compound , has been explored for their antineoplastic activities, showcasing the potential medicinal applications of such compounds (Shyam et al., 1993).
Molecular Structure Analysis
The molecular structure of compounds related to Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate often features complex arrangements of atoms and bonds. For example, the study of (hydridosilyl)hydrazines, which share a similar hydrazine component, provides insights into their molecular configurations, rotation barriers, and crystal structures, indicating the intricate nature of such molecules (Mitzel et al., 1993).
Chemical Reactions and Properties
The chemical reactions involving hydrazine derivatives can be complex and varied, leading to a wide range of products depending on the reaction conditions and the presence of other chemical groups. For instance, reactions of hydrazine with certain imidates derived from methyl 3-amino-2-thiophene carboxylate have been shown to produce [3,2-d]4(3H)thienopyrimidinones, illustrating the reactivity of hydrazine compounds under different conditions (Hajjem et al., 2010).
Physical Properties Analysis
The physical properties of such compounds, including their solubility, melting points, and crystalline structures, are crucial for understanding their behavior in various environments and applications. The crystallographic study of S-methyl 2-(5-chloro-2-oxoindolin-3-ylidene)hydrazinecarbodithioate, for example, provides valuable information on its crystalline structure and physical characteristics, which can be related to the compound of interest (Abdul Fatah Abdul Manan et al., 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for undergoing specific reactions, are key to understanding the utility and applications of Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate. Research into similar compounds, like the synthesis and fungicidal activity of methyl (E)-1-(2-((E)-2-methoxy-1-(methoxyimino)-2-oxoethyl)benzyl)-2-(1-arylidene)hydrazine-1-carboxylates, sheds light on the chemical behaviors that could be expected from Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate (Liu et al., 2021).
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate and its derivatives serve as key intermediates in the synthesis of a wide range of heterocyclic compounds. These compounds are pivotal in medicinal chemistry due to their potential biological activities. For instance, the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases derived from such intermediates have shown significant antihypertensive α-blocking activity with low toxicity (Abdel-Wahab et al., 2008). Similarly, compounds synthesized through reactions involving Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate have been evaluated for their enzyme inhibition potential, antioxidant properties, and antimicrobial activities, showcasing their diverse applications in the development of new therapeutic agents (Kausar et al., 2019).
Antimicrobial and Antifungal Activities
Research on novel derivatives of Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate has also highlighted their antimicrobial and antifungal potentials. For example, novel Schiff bases of anthranilic acid synthesized from derivatives have shown significant biological potential, including enzyme inhibition against AChE and BChE enzymes, as well as antioxidant activities (Kausar et al., 2019). These findings suggest the utility of these compounds in designing new drugs with enzyme inhibition capabilities.
Anti-inflammatory and Analgesic Activities
The anti-inflammatory and analgesic activities of compounds derived from Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate have been explored in various studies. Compounds like 7-chloro-2-methyl-4H-benzo[d][1,3]-oxazin-4-one and 3-amino-7-chloro-2-methylquinazolin-4(3H)-one, synthesized through reactions with hydrazine hydrate, exhibited significant anti-inflammatory activity in experimental models, suggesting their potential as new anti-inflammatory drugs (Osarodion, 2020).
Pesticidal Activities
Additionally, novel anthranilic diamide derivatives containing iminodithiocarbamate or thiosemicarbazone motifs synthesized from Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate and related compounds have demonstrated modest insecticidal and fungicidal activities against various agricultural pests and diseases. This underscores the potential of these compounds in the development of new agrochemicals (Liu et al., 2018).
Safety And Hazards
“Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate” is classified under the GHS07 hazard class . It can cause skin irritation (H315) and serious eye irritation (H319) . Safety precautions include wearing protective gloves/eye protection/face protection (P280), washing hands thoroughly after handling (P264), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Propriétés
IUPAC Name |
methyl N-[(Z)-(1-amino-2-chloroethylidene)amino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClN3O2/c1-10-4(9)8-7-3(6)2-5/h2H2,1H3,(H2,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIGTTPBXVVFPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NN=C(CCl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N/N=C(/CCl)\N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465708 | |
| Record name | Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate | |
CAS RN |
155742-64-6 | |
| Record name | Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Chloro-1-iminoethyl) hydrazinecarboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl 2-(2-chloro-1-iminoethyl)hydrazinecarboxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XYF5T9L55C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








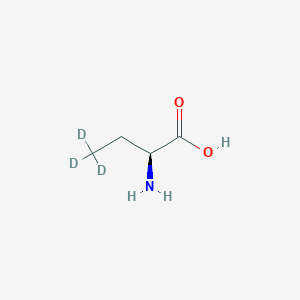
![2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B22468.png)
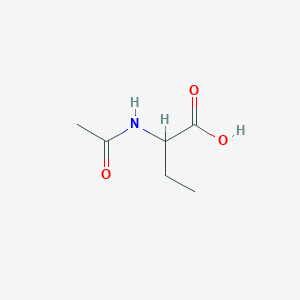

![(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid](/img/structure/B22480.png)
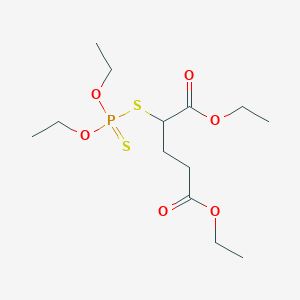
![5,5'-Diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexayl hexaacetate](/img/structure/B22482.png)
